molecular formula C17H16ClNO3 B5816487 5-chloro-2-[(4-phenylbutanoyl)amino]benzoic acid

5-chloro-2-[(4-phenylbutanoyl)amino]benzoic acid

Cat. No. B5816487
M. Wt: 317.8 g/mol
InChI Key: PYUDBHOFDMPYHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-2-[(4-phenylbutanoyl)amino]benzoic acid is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is also known as Chlorambucil, which is a chemotherapy drug used for the treatment of various types of cancer. However,

Mechanism of Action

The mechanism of action of 5-chloro-2-[(4-phenylbutanoyl)amino]benzoic acid is not fully understood. However, it is believed to work by inhibiting DNA synthesis and inducing apoptosis (programmed cell death) in cancer cells. It also inhibits the activity of certain enzymes involved in the inflammatory response, leading to its anti-inflammatory effects.
Biochemical and Physiological Effects:
5-chloro-2-[(4-phenylbutanoyl)amino]benzoic acid has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and suppress the immune system. It has also been shown to have neuroprotective effects, protecting against neuronal damage and degeneration.

Advantages and Limitations for Lab Experiments

One advantage of 5-chloro-2-[(4-phenylbutanoyl)amino]benzoic acid is its ability to selectively target cancer cells, while leaving normal cells unharmed. This makes it a promising candidate for cancer treatment. However, one limitation is its potential toxicity, which can limit its use in certain applications.

Future Directions

There are several future directions for research on 5-chloro-2-[(4-phenylbutanoyl)amino]benzoic acid. One area of interest is its potential use in combination with other drugs for cancer treatment. Another area of research is its use in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of 5-chloro-2-[(4-phenylbutanoyl)amino]benzoic acid involves the reaction of 4-phenylbutyric acid with thionyl chloride to form 4-phenylbutanoyl chloride. This intermediate is then reacted with 5-chloroanthranilic acid to produce 5-chloro-2-[(4-phenylbutanoyl)amino]benzoic acid.

Scientific Research Applications

5-chloro-2-[(4-phenylbutanoyl)amino]benzoic acid has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-cancer, anti-inflammatory, and immunosuppressive properties. It has also been investigated for its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis.

properties

IUPAC Name

5-chloro-2-(4-phenylbutanoylamino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO3/c18-13-9-10-15(14(11-13)17(21)22)19-16(20)8-4-7-12-5-2-1-3-6-12/h1-3,5-6,9-11H,4,7-8H2,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYUDBHOFDMPYHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCC(=O)NC2=C(C=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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